7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . .
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and functional groups. Some quinoline derivatives are known to inhibit enzymes, interact with DNA, or modulate the activity of certain receptors
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA synthesis, which can lead to cell death
Biochemical Analysis
Biochemical Properties
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, it can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The interactions between this compound and these biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in certain cancer cell lines . It also influences cell signaling pathways, such as the MAPK/ERK pathway, by modulating the activity of key proteins involved in these pathways . Furthermore, this compound can alter gene expression patterns, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent for targeting specific cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, it can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . The binding interactions between this compound and these biomolecules are mediated by specific chemical groups on the compound, such as the chloro and propoxyphenyl groups, which facilitate binding through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a saturation point for its biochemical interactions . These dosage effects are crucial for determining the optimal therapeutic window for the compound’s use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression . It can also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of 7-chloro-8-methylquinoline with 4-propoxybenzoyl chloride under suitable conditions . The reaction typically requires a catalyst and may be conducted in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically conducted under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce quinoline N-oxide.
Scientific Research Applications
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: A simpler quinoline derivative with similar chemical properties but lacking the propoxyphenyl and carbonyl chloride groups.
8-Methylquinoline: Another related compound with a methyl group at the 8-position but without the chlorine and propoxyphenyl groups.
4-Quinolinecarbonyl Chloride: A compound with a carbonyl chloride group at the 4-position but lacking the chloro and propoxyphenyl substituents.
Uniqueness
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, methyl, and propoxyphenyl groups, along with the carbonyl chloride functionality, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(22)24)15-8-9-17(21)12(2)19(15)23-18/h4-9,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYSMGXTNZVHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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